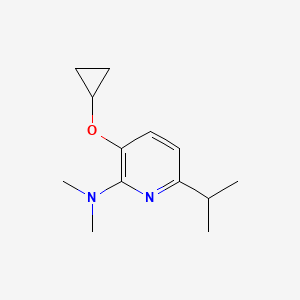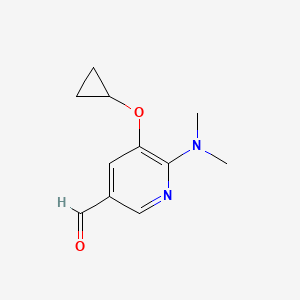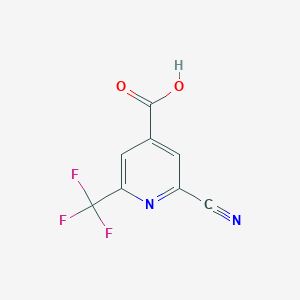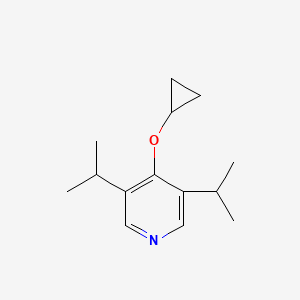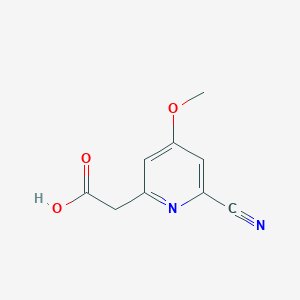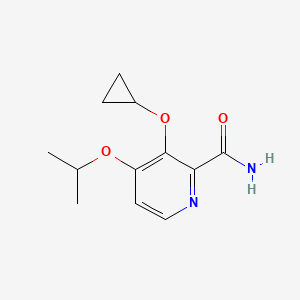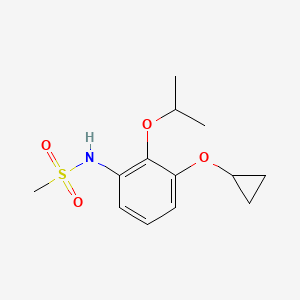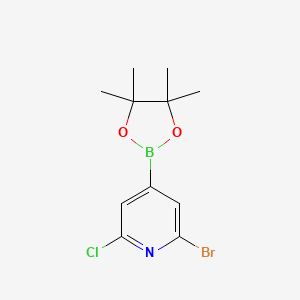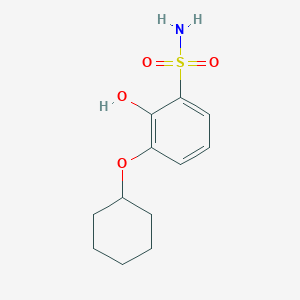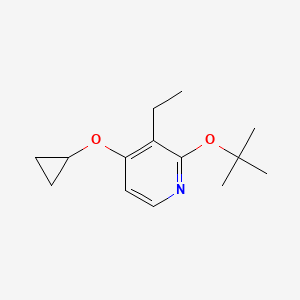
2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine is an organic compound with the molecular formula C14H21NO2. It is a pyridine derivative characterized by the presence of tert-butoxy, cyclopropoxy, and ethyl groups attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
化学反応の分析
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Tert-butoxy-3-cyclopropoxy-4-ethylpyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine: A compound with a methyl group instead of an ethyl group.
2-Tert-butoxy-4-cyclopropoxy-3-propylpyridine: A compound with a propyl group instead of an ethyl group
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-ethyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-11-12(16-10-6-7-10)8-9-15-13(11)17-14(2,3)4/h8-10H,5-7H2,1-4H3 |
InChIキー |
HDISGONBSYUXIK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CN=C1OC(C)(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


